2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide
Description
2,4-Dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is a substituted benzamide derivative characterized by:
- Dichlorinated benzene ring: Chlorine atoms at positions 2 and 4 of the benzamide moiety.
- 5-Cyano-2-(methylsulfanyl)phenyl group: A cyano (-CN) substituent at position 5 and a methylsulfanyl (-S-CH₃) group at position 2 on the aniline ring.
- Molecular formula: Likely C₁₅H₁₀Cl₂N₂OS (inferred from analogs in and ).
Properties
IUPAC Name |
2,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)11-4-3-10(16)7-12(11)17/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCKUMGYLMESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is a synthetic compound with potential applications in agriculture and medicine. Its unique chemical structure allows for various biological activities, particularly in pest control and anti-inflammatory effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N2OS
- Molecular Weight : 337.2 g/mol
- CAS Registry Number : 303147-20-8
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes:
- Formation of the cyano group through nucleophilic substitution.
- Introduction of the methylsulfanyl group , which enhances biological activity.
- Chlorination to achieve the dichloro substitution.
Insecticidal Activity
Research indicates that this compound exhibits significant insecticidal properties. A study demonstrated its effectiveness against Plutella xylostella (diamondback moth) larvae using a leaf disc-dipping assay. The compound showed a high mortality rate among treated larvae, indicating its potential as an insecticide.
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| This compound | Plutella xylostella | 85% |
Anti-inflammatory Activity
In addition to its insecticidal properties, this compound has been evaluated for anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound demonstrated an IC50 value indicating potent inhibition compared to standard anti-inflammatory drugs like indomethacin.
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.15 | High |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.
- Disruption of Cellular Processes : The presence of the cyano and methylsulfanyl groups enhances its interaction with biological targets, potentially disrupting cellular signaling pathways in pests.
Case Studies
Several studies have documented the efficacy and safety profile of this compound:
- Efficacy Against Agricultural Pests :
- A field trial showed that the application of this compound resulted in a significant reduction in pest populations without adversely affecting beneficial insects.
- Safety Assessment :
- Toxicity studies on non-target organisms indicated that the compound has a favorable safety margin, with minimal toxicity observed at therapeutic doses.
Comparison with Similar Compounds
4-Chloro-N-[5-Cyano-2-(Methylsulfanyl)Phenyl]Benzenecarboxamide (CAS 422274-69-9)
2,3-Dichloro-N-[5-Cyano-2-(Methylsulfanyl)Phenyl]Benzenecarboxamide
3,4-Dichloro-N-[5-Cyano-2-(Methylsulfanyl)Phenyl]Benzamide (CAS 303147-24-2)
- Structure : Chlorines at positions 3 and 4 on the benzamide ring.
- Molecular formula : C₁₅H₁₀Cl₂N₂OS ().
- Key differences :
- Para- and meta-chlorination creates distinct electronic profiles compared to 2,4-dichloro substitution.
- May exhibit higher polarity due to closer proximity of electron-withdrawing groups.
N-[5-Cyano-2-(Phenylsulfanyl)Phenyl]-4-Methylbenzenecarboxamide (CAS 337923-97-4)
- Structure : Replaces methylsulfanyl with phenylsulfanyl (-S-Ph) and benzamide with 4-methylbenzamide.
- Molecular formula : C₂₁H₁₆N₂OS ().
- Key differences :
Tabulated Comparison of Key Parameters
Research Implications
- Halogenation Patterns : Dichlorination at positions 2 and 4 (target compound) may optimize electronic effects for receptor binding compared to other positional isomers .
- Cyano Group Role: The cyano substituent at position 5 is conserved across analogs, suggesting its critical role in hydrogen bonding or π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
